ETHYL 2-(5-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE
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Overview
Description
ETHYL 2-(5-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with a fluorophenoxyacetyl group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the fluorophenoxyacetyl group: This step involves the acylation of the pyrazole ring with 4-fluorophenoxyacetyl chloride in the presence of a base such as triethylamine.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(5-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
ETHYL 2-(5-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can serve as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of ETHYL 2-(5-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE involves its interaction with specific molecular targets. The fluorophenoxyacetyl group can interact with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(5-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE
- ETHYL 2-(5-{[2-(3,4-DICHLOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE
Uniqueness
ETHYL 2-(5-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE is unique due to the presence of the 4-fluorophenoxy group, which can impart distinct electronic and steric properties, influencing its reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-[5-[[2-(4-fluorophenoxy)acetyl]amino]-3-methylpyrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c1-3-23-16(22)9-20-14(8-11(2)19-20)18-15(21)10-24-13-6-4-12(17)5-7-13/h4-8H,3,9-10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUYLWGNEPSHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C)NC(=O)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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